Organocatalytic Cyclopropanation: Enantioselectivity Profile of 6',9-Dimethoxycinchonan vs. Unmodified Quinine/Quinidine
In an enantioselective organocatalytic cyclopropanation via ammonium ylides (Papageorgiou et al., 2004), the target compound (8α,9R)-6',9-dimethoxycinchonan (CAS 141887-28-7) was employed as a key catalyst to access (1S,2S)-cyclopropane products [1]. The study provides a direct demonstrative context: the same reaction architecture using quinine-derived catalysts delivers the opposite enantiomer of the cyclopropane product, establishing that the stereochemical identity and substitution pattern of the Cinchona catalyst families dictate the absolute configuration of the product [1]. While exact ee values for the target compound were reported in the full text, the publication confirms that highly functionalized cyclopropanes are produced with excellent enantioselectivity (up to 94% ee for related substrates) using this catalyst system [1].
| Evidence Dimension | Enantioselectivity and absolute configuration of the cyclopropane product |
|---|---|
| Target Compound Data | Produces (1S,2S)-configured cyclopropane products; yields and ee values reported in the primary source (up to 94% ee for related substrates) [1]. |
| Comparator Or Baseline | Quinine-derived catalysts produce the (1R,2R)-configured enantiomer under identical reaction conditions [1]. Quinidine-derived catalysts produce the opposite enantiomer [1]. |
| Quantified Difference | Reversal of absolute stereochemistry (S,S vs. R,R) depending on catalyst choice between the target compound family and quinine/quinidine families. |
| Conditions | Organocatalytic cyclopropanation of α,β-unsaturated carbonyl compounds with tert-butyl 2-bromoacetate using amine catalysts. |
Why This Matters
Selecting the wrong Cinchona alkaloid or derivative leads to the opposite enantiomer of the target product, a catastrophic error in asymmetric synthesis that necessitates sourcing the specific (8α,9R)-6',9-dimethoxycinchonan for (1S,2S)-configured cyclopropane synthesis.
- [1] Papageorgiou, C. D.; Cubillo de Dios, M. A.; Ley, S. V.; Gaunt, M. J. Enantioselective Organocatalytic Cyclopropanation via Ammonium Ylides. Angew. Chem. Int. Ed. 2004, 43, 4641–4644. View Source
